K-7174

概要

準備方法

K-7174の合成は、簡単な4段階のプロセスで行われます。この合成における重要な反応は、ウィッティヒ反応とホモピペラジンのビスアルキル化です。 ヨウ素触媒によるZ異性体からE異性体への異性化はこのプロセスにおける重要なステップです . 合成ルートは、以下のように要約できます。

ウィッティヒ反応: この反応は、オレフィン結合を形成します。

ビスアルキル化: ホモピペラジンはビスアルキル化されます。

ヨウ素触媒による異性化: ヨウ素を触媒として、Z異性体はE異性体に変換されます。

精製: 最終生成物は精製され、目的の形態のthis compoundが得られます。

化学反応の分析

K-7174は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化され、さまざまな酸化生成物を生成する可能性があります。

還元: この化合物は、還元反応を受けることもありますが、これらの反応の特定の条件と試薬は、それほど一般的に報告されていません。

これらの反応に使用される一般的な試薬と条件には、異性化のためのヨウ素と、その他の変換のためのさまざまな酸化剤および還元剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学的研究の応用

K-7174は、以下を含む、幅広い科学研究における応用があります。

化学: GATA特異的阻害とそのさまざまな生化学的経路への影響を調べるための貴重なツールとして役立ちます。

生物学: This compoundは、ヘプシジン発現の調節と、慢性疾患の貧血のための治療薬としての可能性を調査するために使用されてきました.

医学: この化合物は、肥満関連炎症、貧血、およびその他の炎症性疾患の治療に有望視されています

産業: This compoundの産業用途はまだ研究段階ですが、その独自の特性により、新しい治療薬や抗炎症薬の開発候補となっています.

作用機序

K-7174は、主にGATA転写因子の阻害を通じて効果を発揮します。これらの因子は、炎症と脂肪形成に関与するさまざまな遺伝子の調節において重要な役割を果たします。 GATAを阻害することで、this compoundは、炎症性サイトカインやその他の炎症性メディエーターの発現を抑制することができます . さらに、this compoundは、ヘプシジンの負の調節因子であるGDF15を誘導することにより、ヘプシジン発現をダウンレギュレートすることが示されています .

類似化合物との比較

K-7174は、GATA転写因子の特異的阻害とその潜在的な治療応用においてユニークです。類似の化合物には、以下が含まれます。

N,N’-ビス[5-(3,4,5-トリメトキシフェニル)-4-ペンテンイル]ホモピペラジン: この化合物は、類似の構造を共有していますが、生物活性は異なる可能性があります。

その他のGATA阻害剤: GATA転写因子を阻害するさまざまな他の化合物は、特異性と治療の可能性の観点から、this compoundと比較することができます.

生物活性

K-7174 is a novel compound with significant biological activity, primarily recognized for its role as a proteasome inhibitor and its potential therapeutic applications in treating multiple myeloma and neuropsychiatric lupus. This article explores the compound's mechanism of action, efficacy in various biological contexts, and relevant case studies.

This compound operates primarily through the inhibition of the proteasome, which is essential for regulating protein degradation in cells. This inhibition leads to the accumulation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells.

Key Mechanisms:

- Proteasome Inhibition: this compound selectively inhibits the proteasome, leading to increased levels of ubiquitinated proteins and subsequent apoptosis in multiple myeloma (MM) cells .

- Histone Deacetylase Repression: The compound induces transcriptional repression of class I histone deacetylases (HDAC1, -2, and -3) via caspase-8-dependent degradation of Sp1, suggesting a dual mechanism of action that enhances its cytotoxic effects .

- Neuroprotective Effects: In models of neuropsychiatric lupus, this compound has been shown to reduce blood-brain barrier permeability and improve cognitive dysfunction by modulating inflammatory responses .

Multiple Myeloma

This compound has demonstrated promising results in treating multiple myeloma, particularly in overcoming resistance to bortezomib, a commonly used proteasome inhibitor.

Neuropsychiatric Lupus

In a study involving MRL/lpr mice, this compound was effective in alleviating neurobehavioral deficits associated with systemic lupus erythematosus:

Case Studies

-

Overcoming Bortezomib Resistance:

In a murine xenograft model, this compound was administered to mice with established bortezomib-resistant multiple myeloma. The treatment resulted in significant tumor reduction and improved survival rates compared to control groups . -

Neuroprotective Effects:

In a clinical-like setting using MRL/lpr mice, this compound administration led to reduced serum albumin deposition in the hippocampus and alleviated neuronal degeneration. This supports its potential use for cognitive dysfunctions related to inflammatory diseases .

特性

IUPAC Name |

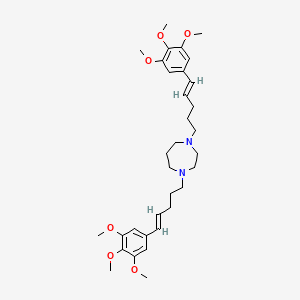

1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48N2O6/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3/b14-9+,15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCDAKRSXICGM-AOEKMSOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/CCCN2CCN(CCC2)CCC/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191089-59-5 | |

| Record name | K-7174 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191089595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | K-7174 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36376CA57N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。